3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core with methoxy and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate aromatic amine with sodium azide and triethyl orthoformate under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the tetrazole formation and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Material Science: Investigated for its properties in forming stable complexes with metals, which can be useful in catalysis.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity . This interaction can modulate various biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both methoxy and tetrazole functional groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile interactions with biological targets, enhancing its potential as a pharmaceutical agent.
Properties
Molecular Formula |
C16H15N5O3 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
3-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-5-3-4-11(8-13)16(22)18-12-6-7-15(24-2)14(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
UNFLLPSXUHDJMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3C=NN=N3 |
Origin of Product |
United States |
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